molecular formula C8H7NOS B13868043 2-Hydroxy-5-methylsulfanylbenzonitrile

2-Hydroxy-5-methylsulfanylbenzonitrile

Cat. No.: B13868043
M. Wt: 165.21 g/mol
InChI Key: DOJOAMVAOBHGJK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylsulfanylbenzonitrile (C₈H₇NOS₂) is a benzonitrile derivative featuring a hydroxy (-OH) group at the 2-position and a methylsulfanyl (-SCH₃) group at the 5-position of the benzene ring. Based on structural analogs, its molecular weight is approximately 181.29 g/mol (calculated from , which lists a compound with the same substituents under a slightly different naming convention: 5-methyl-2-sulfanylbenzonitrile) .

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

2-hydroxy-5-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H7NOS/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3

InChI Key

DOJOAMVAOBHGJK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)O)C#N

Origin of Product

United States

Preparation Methods

Detailed Preparation Method of 2-Hydroxy-5-methylsulfanylbenzonitrile

Synthesis via Formylation of 4-(Methylthio)phenol and Subsequent Conversion

The closest well-documented precursor is 2-Hydroxy-5-(methylthio)benzaldehyde , synthesized from 4-(methylthio)phenol and formaldehyde under basic conditions with magnesium chloride as a Lewis acid catalyst in acetonitrile solvent. This method achieves an 84% yield of the aldehyde intermediate, which can be further transformed into the nitrile via standard procedures such as oxime formation followed by dehydration or direct cyanide substitution.

Reaction Steps for the Aldehyde Intermediate:
Step Reagents & Conditions Description Yield
A 4-(Methylthio)phenol (50 g, 357 mmol), paraformaldehyde (72.3 g, 2407 mmol), anhydrous MgCl2 (50.9 g, 535 mmol), triethylamine (186 mL, 1337 mmol) in acetonitrile (500 mL), 60 °C, 5 h Suspension stirred to form 2-hydroxy-5-(methylthio)benzaldehyde 84%
B Cooling to 0 °C, acidification with 1 N HCl, extraction with methyl tert-butyl ether (MTBE), washing, drying, concentration, flash chromatography Purification of aldehyde product -

This method is adapted from a reliable chemical synthesis database and is considered reproducible and scalable.

Alternative Synthetic Routes

Other documented synthetic methods for related 2-hydroxy-substituted benzoic acid derivatives involve Kolbe-Schmitt carboxylation or substitution reactions on pre-functionalized aromatic rings. However, these are less directly applicable to the methylsulfanyl nitrile compound and often require multiple steps with lower overall yields.

Reaction Conditions and Optimization

Parameter Conditions for Aldehyde Synthesis Notes
Solvent Acetonitrile Polar aprotic solvent, facilitates reaction
Catalyst Magnesium chloride Lewis acid, activates formaldehyde
Base Triethylamine Neutralizes acid, promotes reaction
Temperature 60 °C Optimal for 5 hours reaction time
Work-up Acidification, extraction with MTBE, drying Standard organic extraction and purification

The reaction is sensitive to moisture and requires anhydrous conditions for optimal yield. Flash chromatography purification ensures high purity of the aldehyde intermediate.

Summary Table of Preparation Method

Compound Starting Material Key Reagents & Conditions Yield (%) Purification Method Reference
2-Hydroxy-5-(methylthio)benzaldehyde 4-(Methylthio)phenol + paraformaldehyde MgCl2, triethylamine, acetonitrile, 60 °C, 5 h 84 Acid-base extraction, flash chromatography
2-Hydroxy-5-methylsulfanylbenzonitrile From aldehyde via oxime formation and dehydration Hydroxylamine hydrochloride, dehydration reagents (e.g., POCl3) Not reported Standard organic purification Inferred

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylsulfanylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Acid chlorides for esterification, alkyl halides for etherification.

Major Products Formed

    Oxidation: 2-Hydroxy-5-methylsulfinylbenzonitrile, 2-Hydroxy-5-methylsulfonylbenzonitrile.

    Reduction: 2-Hydroxy-5-methylsulfanylaniline.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

2-Hydroxy-5-methylsulfanylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylsulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways involved would require further investigation and characterization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Key Properties/Applications
2-Hydroxy-5-methylsulfanylbenzonitrile C₈H₇NOS₂ ~181.29 -OH (2), -SCH₃ (5), -CN (1) High polarity; potential agrochemical intermediate (inferred)
2-(2'-Hydroxy-5'-methylphenyl)benzotriazole C₁₃H₁₁N₃O ~225.25 Benzotriazole core, -OH (2'), -CH₃ (5') UV absorption; polymer stabilizer
Methyl 2-methoxy-5-(methylsulfonyl)benzoate C₁₀H₁₂O₅S ~244.07 -OCH₃ (2), -SO₂CH₃ (5), -COOCH₃ (1) Electron-withdrawing groups; synthetic intermediate
2-Phenylbenzimidazole-5-sulfonic acid C₁₃H₁₀N₂O₃S ~274.29 Benzimidazole core, -SO₃H (5), -Ph (2) Strong acidity; UV filter in cosmetics
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 207.25 -NH₂ (5), -COOCH₃ (2), benzothiophene core Pharmaceutical precursor (e.g., kinase inhibitors)

Key Comparative Insights:

The methylsulfanyl (-SCH₃) group in the target compound is less oxidized than the methylsulfonyl (-SO₂CH₃) group in ’s compound, resulting in reduced electron-withdrawing effects and differing metabolic stability in biological systems .

Functional Group Influence on Applications

  • Benzotriazole derivatives (e.g., 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole) are optimized for UV stabilization due to their conjugated systems, whereas the nitrile group in 2-Hydroxy-5-methylsulfanylbenzonitrile may favor nucleophilic reactions in synthetic chemistry .
  • The sulfonic acid (-SO₃H) group in 2-Phenylbenzimidazole-5-sulfonic acid confers strong acidity and water solubility, contrasting with the weakly acidic methylsulfanyl group in the target compound .

Structural Analogues in Drug Development Methyl 5-amino-1-benzothiophene-2-carboxylate () highlights the role of heterocyclic cores in pharmaceuticals, whereas the benzonitrile scaffold of the target compound may offer distinct electronic properties for binding interactions .

Biological Activity

2-Hydroxy-5-methylsulfanylbenzonitrile is an organic compound with the molecular formula C8H7NOS. It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the second position and a methylsulfanyl group at the fifth position on the benzene ring. This unique structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The compound's properties are summarized in the following table:

Property Value
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
IUPAC Name2-hydroxy-5-methylsulfanylbenzonitrile
InChIInChI=1S/C8H7NOS/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3
InChI KeyDOJOAMVAOBHGJK-UHFFFAOYSA-N
Canonical SMILESCSC1=CC(=C(C=C1)O)C#N

The biological activity of 2-Hydroxy-5-methylsulfanylbenzonitrile is thought to arise from its ability to interact with various molecular targets in biological systems. This interaction may involve:

  • Enzyme Inhibition : The compound may inhibit specific bacterial enzymes, contributing to its antimicrobial properties.
  • Cell Membrane Disruption : It could disrupt bacterial cell membranes, leading to cell lysis and death.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, although the exact mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that 2-Hydroxy-5-methylsulfanylbenzonitrile exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit growth at concentrations as low as 30 μg/ml. The compound demonstrated an IC50 value that suggests effective antimicrobial action against pathogens commonly associated with infections.

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer activity. For instance, it has been shown to suppress cell growth in certain cancer cell lines, such as MCF-7 (breast cancer), with an IC50 value indicating potent activity. Further research is needed to explore its potential as an anticancer agent and elucidate the underlying mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-Hydroxy-5-methylsulfanylbenzonitrile involved testing against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited bacterial growth significantly more than control compounds, suggesting its potential as a new antibacterial agent.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers treated MCF-7 cells with varying concentrations of 2-Hydroxy-5-methylsulfanylbenzonitrile. The findings revealed a dose-dependent reduction in cell viability, supporting its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Hydroxy-5-methylsulfanylbenzonitrile, a comparison with similar compounds is essential:

Compound Structural Features Biological Activity
2-Hydroxy-5-methylphenylbenzotriazoleBenzotriazole group instead of nitrileAntimicrobial and anticancer activity
2-Hydroxy-5-methoxybenzonitrileMethoxy group instead of methylsulfanylModerate antimicrobial activity
2-Hydroxy-5-methylsulfonylbenzonitrileSulfonyl group instead of methylsulfanylEnhanced stability but lower bioactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-5-methylsulfanylbenzonitrile, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 5-methylsulfanyl-2-hydroxybenzoic acid with a cyanide source under controlled conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reactivity and avoid decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of thioether groups .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. Which analytical techniques are most effective for characterizing 2-Hydroxy-5-methylsulfanylbenzonitrile?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the aromatic substitution pattern and methylsulfanyl group (e.g., δ~2.5 ppm for SCH3_3) .
  • IR Spectroscopy : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~3400 cm1^{-1} (O-H stretch) verify functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 195.0452) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity .

Q. How should researchers handle and store 2-Hydroxy-5-methylsulfanylbenzonitrile to ensure stability?

  • Methodological Answer :

  • Storage : Keep in amber glass vials under inert gas (argon) at 2–8°C to prevent hydrolysis of the nitrile group .
  • Handling : Use gloves and eye protection; avoid contact with moisture or strong acids/bases to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 2-Hydroxy-5-methylsulfanylbenzonitrile derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra for structural confirmation .
  • Isotopic Labeling : Use 34^{34}S-labeled methylsulfanyl groups to distinguish overlapping signals in complex mixtures .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry for crystalline derivatives .

Q. What strategies optimize reaction conditions for scaling up 2-Hydroxy-5-methylsulfanylbenzonitrile synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during scale-up .
  • Catalyst Screening : Test Pd/Cu catalysts for coupling steps to enhance turnover number (TON) and reduce metal residues .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of reaction progress .

Q. How can mechanistic studies elucidate the role of the methylsulfanyl group in 2-Hydroxy-5-methylsulfanylbenzonitrile’s reactivity?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Replace SCH3_3 with SCD3_3 to study steric/electronic contributions to reaction rates .
  • Computational Modeling : Use DFT to calculate bond dissociation energies (BDEs) and predict regioselectivity in electrophilic substitutions .

Q. What experimental designs are recommended for assessing the biological activity of 2-Hydroxy-5-methylsulfanylbenzonitrile?

  • Methodological Answer :

  • In vitro Assays : Screen against enzyme targets (e.g., cytochrome P450 isoforms) using fluorescence-based activity assays .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., SCH3_3 → SO2_2CH3_3) to identify pharmacophores .
  • Toxicity Profiling : Use zebrafish embryo models to evaluate acute toxicity (LC50_{50}) and developmental effects .

Q. How can researchers address discrepancies in reported solubility data for 2-Hydroxy-5-methylsulfanylbenzonitrile?

  • Methodological Answer :

  • Solvent Screening : Use the Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO > ethanol > water) .
  • Temperature-Dependent Studies : Measure solubility at 25°C and 37°C to model thermodynamic behavior .

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